molecular formula C21H16N2O B11068279 11-(3-Pyridyl)-7,8,9,11-tetrahydro-10H-benzo[F]cyclopenta[B]quinolin-10-one

11-(3-Pyridyl)-7,8,9,11-tetrahydro-10H-benzo[F]cyclopenta[B]quinolin-10-one

Cat. No.: B11068279
M. Wt: 312.4 g/mol
InChI Key: MHTSNPGZMYEOIY-UHFFFAOYSA-N
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Description

11-(3-Pyridyl)-7,8,9,11-tetrahydro-10H-benzo[F]cyclopenta[B]quinolin-10-one is a complex organic compound belonging to the class of fused heterocyclic compounds. This compound features a unique structure that combines a pyridine ring with a benzoquinoline framework, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-(3-Pyridyl)-7,8,9,11-tetrahydro-10H-benzo[F]cyclopenta[B]quinolin-10-one typically involves a three-component cascade condensation reaction. This method uses 2-naphthylamine, pyridinecarbaldehydes, and 1,3-cycloalkanediones in butanol under reflux conditions . The reaction yields the desired compound in 60-79% yield. The process involves the formation of intermediate products that undergo further condensation to form the final fused heterocyclic structure.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 11-(3-Pyridyl)-7,8,9,11-tetrahydro-10H-benzo[F]cyclopenta[B]quinolin-10-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and quinoline rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products: The major products formed from these reactions include various substituted quinoline and pyridine derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

11-(3-Pyridyl)-7,8,9,11-tetrahydro-10H-benzo[F]cyclopenta[B]quinolin-10-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 11-(3-Pyridyl)-7,8,9,11-tetrahydro-10H-benzo[F]cyclopenta[B]quinolin-10-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it can interact with nucleic acids and proteins, affecting their function.

Comparison with Similar Compounds

  • 11-Pyridinyl-7,8,9,11-tetrahydro-10H-benzo[F]cyclopenta[B]quinolin-10-ones
  • 12-Pyridinyl-8,9,11,12-tetrahydrobenzo[A]acridin-11(7H)-ones

Comparison: Compared to similar compounds, 11-(3-Pyridyl)-7,8,9,11-tetrahydro-10H-benzo[F]cyclopenta[B]quinolin-10-one stands out due to its unique combination of a pyridine ring and a benzoquinoline framework. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H16N2O

Molecular Weight

312.4 g/mol

IUPAC Name

17-pyridin-3-yl-11-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,8,12(16)-hexaen-15-one

InChI

InChI=1S/C21H16N2O/c24-18-10-9-17-21(18)19(14-5-3-11-22-12-14)20-15-6-2-1-4-13(15)7-8-16(20)23-17/h1-8,11-12,19,23H,9-10H2

InChI Key

MHTSNPGZMYEOIY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1NC3=C(C2C4=CN=CC=C4)C5=CC=CC=C5C=C3

Origin of Product

United States

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